molecular formula C26H22N4O3 B2775127 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207060-38-5

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2775127
CAS No.: 1207060-38-5
M. Wt: 438.487
InChI Key: FUIURGLTJMMQRN-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Properties

CAS No.

1207060-38-5

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-15-4-7-18(8-5-15)14-30-25(31)21-11-10-20(13-22(21)27-26(30)32)24-28-23(29-33-24)19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

FUIURGLTJMMQRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)C)C)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H22N4O3
  • Molecular Weight : 438.487 g/mol
  • CAS Number : 1207060-38-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . A significant study evaluated various quinazoline derivatives for their activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with oxadiazole moieties exhibited moderate to significant antibacterial activity.

Key Findings :

  • The compound showed inhibition against Staphylococcus aureus and Escherichia coli.
  • Inhibition zones ranged from 10 to 13 mm with Minimum Inhibitory Concentration (MIC) values around 70–80 mg/mL for various strains tested .
Compound Target Strain Inhibition Zone (mm) MIC (mg/mL)
This compoundStaphylococcus aureus1275
Escherichia coli1180
Candida albicans1077

Cytotoxic Activity

The cytotoxic effects of quinazoline derivatives have been evaluated using various cancer cell lines. The MTT assay was employed to assess cell viability after treatment with the compound.

Results :

  • The compound demonstrated cytotoxic activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
  • IC50 values were reported in the range of 2.08–2.09 µM for MCF-7 cells, indicating potent activity .
Cell Line IC50 (µM)
MCF-72.08
HeLa2.09

The proposed mechanism for the antimicrobial activity involves inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics. This inhibition disrupts DNA replication and transcription in bacteria, leading to cell death .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation compared various quinazoline derivatives against standard antibiotics. The results indicated that the compound exhibited a broader spectrum of activity than some conventional antibiotics, particularly against resistant strains of bacteria.
  • Cytotoxicity Evaluation :
    In vitro testing on MCF-7 and HeLa cells revealed that the compound not only inhibited cell growth but also induced apoptosis as evidenced by increased annexin V staining in flow cytometry assays.

Scientific Research Applications

This compound has demonstrated notable anticancer properties , primarily through its interaction with various kinases involved in cell proliferation and survival. The following sections detail its mechanisms of action and specific applications in research.

In Vitro Studies

Research has shown that this compound reduces cell viability in various cancer cell lines:

  • IC50 Values : For DYRK1A, the IC50 value is approximately 43 nM, indicating potent activity against this target. Other studies have reported varying degrees of activity against TRKA and CK1δ.
CompoundKinase TargetIC50 (nM)
This compoundDYRK1A43
Related AnaloguesTRKA<20% activity remaining at 1 µM

Anticancer Drug Development

The structural motifs present in 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suggest potential for developing new anticancer therapies. Its ability to inhibit key kinases positions it as a candidate for further drug development.

Structure-Activity Relationship (SAR)

Understanding how modifications to the compound's structure affect its biological activity is crucial for optimizing its efficacy:

  • SAR Studies : Variations in the quinazoline or oxadiazole moieties can lead to changes in potency and selectivity against different kinases.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • Kinase Inhibition Study : Investigated the inhibition of DYRK1A and its implications for cancer treatment.
  • Cell Viability Assays : Evaluated the cytotoxic effects of related compounds on various cancer cell lines using MTT assays.

Q & A

Q. What are the standard synthetic routes for synthesizing this quinazoline-oxadiazole hybrid compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling of oxadiazole intermediates with quinazoline precursors via nucleophilic substitution or condensation reactions.
  • Use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions, with bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate deprotonation and reaction progression .
  • Final purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular connectivity and substituent positioning .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups like carbonyl (C=O) and oxadiazole rings .
  • X-ray Crystallography : For definitive structural elucidation, particularly when resolving ambiguities in planar regions of the molecule .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs:

  • Enzyme inhibition : Potential interaction with kinases or proteases due to the quinazoline core’s affinity for ATP-binding pockets .
  • Receptor modulation : The oxadiazole moiety may target G-protein-coupled receptors (GPCRs) or nuclear receptors, inferred from similar derivatives .
  • Antimicrobial activity : Preliminary assays on related compounds show inhibition of bacterial dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Methodological considerations include:

  • Temperature control : Lowering reaction temperatures during sensitive steps (e.g., oxadiazole ring formation) to prevent decomposition .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for coupling reactions to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and improve reaction efficiency .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic molecular behavior or stereochemical ambiguity. Strategies include:

  • Variable-temperature NMR : To identify conformational changes or tautomerism .
  • 2D NMR techniques (COSY, NOESY): For resolving overlapping signals and spatial proximity of protons .
  • Computational modeling : Density functional theory (DFT) simulations to predict and align experimental spectra with theoretical models .

Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound?

SAR studies require systematic structural modifications, such as:

  • Substituent variation : Comparing analogs with different aryl groups (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl) to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Swapping oxadiazole with triazole or thiadiazole rings to evaluate binding interactions .
  • In vitro assays : Dose-response curves in enzyme inhibition (e.g., IC₅₀ determination) or cell viability assays (e.g., MTT for anticancer activity) .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

Common mitigation strategies involve:

  • Pharmacokinetic profiling : Assessing bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
  • Prodrug design : Modifying solubility or permeability through esterification or PEGylation of hydroxyl/carboxyl groups .
  • Animal model validation : Using orthotopic or patient-derived xenograft (PDX) models to better replicate human pathophysiology .

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